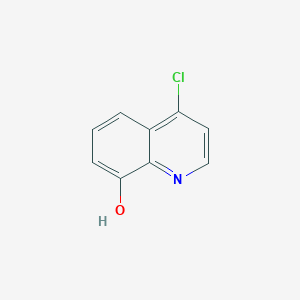

4-Chloroquinolin-8-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPRJVQVGXOXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327643 | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57334-36-8 | |

| Record name | 4-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57334-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloroquinolin-8-ol synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 4-Chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable and well-documented synthetic pathway for this compound, a valuable heterocyclic compound in medicinal chemistry and materials science. The guide details the reaction mechanisms, experimental protocols, and quantitative data associated with a multi-step synthesis, designed for an audience with a strong background in organic chemistry.

The synthesis of this compound is most effectively achieved through a four-step sequence starting from the commercially available Xanthurenic acid. This pathway involves the initial formation of the 4,8-dihydroxyquinoline core, followed by a protection-chlorination-deprotection strategy. This method offers high yields and good control over regioselectivity, avoiding the formation of undesired isomers that can result from direct chlorination of 8-hydroxyquinoline.

Spectroscopic characterization of 4-Chloroquinolin-8-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinolin-8-ol

Introduction

This compound is a substituted quinoline (B57606), a heterocyclic aromatic organic compound. The quinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of many synthetic compounds with a broad range of pharmacological activities.[1] A thorough spectroscopic characterization is fundamental for the confirmation of its chemical structure, purity assessment, and for understanding its physicochemical properties, which is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and visual workflows to illustrate the analytical processes.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₉H₆ClNO[2]

-

Molecular Weight: 179.60 g/mol [2]

-

CAS Number: 57334-36-8[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[3] The chemical shifts (δ) are reported in parts per million (ppm).

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C8a | Data not available |

¹H NMR Spectral Data

Note: Experimental ¹H NMR data for this compound is not available in the provided search results. Data for similar compounds like 5-Chloro-8-hydroxyquinoline is available and can be used for comparative purposes.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of a compound with high accuracy.[6]

Predicted Mass Spectrometry Data [7]

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 180.02108 |

| [M+Na]⁺ | 202.00302 |

| [M-H]⁻ | 178.00652 |

| [M+NH₄]⁺ | 197.04762 |

| [M+K]⁺ | 217.97696 |

| [M+H-H₂O]⁺ | 162.01106 |

| [M+HCOO]⁻ | 224.01200 |

| [M+CH₃COO]⁻ | 238.02765 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes the vibration of molecular bonds.

Note: While PubChem indicates the availability of an FTIR spectrum for this compound, specific peak assignments and their corresponding functional groups are not detailed in the search results.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states. The spectroscopic behavior of quinolines can be sensitive to the polarity of the environment.[8]

Note: Specific experimental UV-Vis absorption maxima (λmax) for this compound in various solvents are not available in the provided search results. Studies on other quinoline derivatives show that their UV absorption is affected by the polarity of the solvent.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

General Workflow for Spectroscopic Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]

- 5. zefsci.com [zefsci.com]

- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 7. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloroquinolin-8-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline (B1678124) scaffold, is a compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure imparts a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties, largely attributed to its potent metal-chelating capabilities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities and potential applications in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its application in research and development. A summary of these properties is presented below.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem[1] |

| Molecular Weight | 179.60 g/mol | PubChem[1] |

| Melting Point | 142-143 °C | ChemicalBook[2] |

| Boiling Point | 329.3 ± 22.0 °C (Predicted) | ChemicalBook[2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | ChemicalBook[2] |

| pKa | ~9.9 (for the parent compound 8-Hydroxyquinoline) | Wikipedia[3] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 (Computed) | PubChem[1] |

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectral data available for the parent compound 4-chloroquinoline. |

| ¹³C NMR | Spectral data available for the parent compound 4-chloroquinoline. |

| Mass Spectrometry | High-resolution mass spectrometry data is available, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to O-H, C-N, C-Cl, and aromatic C-H bonds are expected. |

Experimental Protocols

A plausible synthetic route for this compound is detailed below, based on established methods for the synthesis of related quinoline (B57606) derivatives.[4][5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a protected 8-hydroxyquinoline derivative, followed by deprotection.

Materials:

-

4-Hydroxy-8-tosyloxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., Toluene, Ethanol)

-

Standard laboratory glassware and equipment

Procedure:

-

Chlorination: 4-Hydroxy-8-tosyloxyquinoline is refluxed with an excess of phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom. The reaction mixture is then carefully poured onto ice to quench the excess POCl₃.

-

Work-up: The acidic solution is neutralized with a base, such as sodium hydroxide, to precipitate the crude 4-chloro-8-tosyloxyquinoline. The precipitate is then filtered, washed with water, and dried.

-

Deprotection: The tosyl protecting group is removed by hydrolysis under basic or acidic conditions. For instance, the compound can be refluxed in an ethanolic solution of sodium hydroxide.

-

Purification: The resulting this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Diagram of Synthetic Workflow:

Biological Activity and Mechanism of Action

8-Hydroxyquinoline and its derivatives are well-documented for their broad spectrum of biological activities.[7][8] The introduction of a chlorine atom at the 4-position can modulate these activities.

Antimicrobial and Antifungal Activity

Halogenated 8-hydroxyquinolines, including chloro-derivatives, exhibit significant antimicrobial and antifungal properties.[9] The primary mechanism of action is believed to be their ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, which are crucial for the survival and proliferation of microorganisms.[9] By sequestering these metal ions, this compound can disrupt vital enzymatic processes within the pathogens, leading to their growth inhibition or death.

Anticancer Potential

Recent studies have highlighted the antiproliferative activity of quinoline derivatives against various cancer cell lines.[10] The proposed mechanisms include the induction of apoptosis and interference with tumor-growth signaling pathways. The metal-chelating properties of this compound may also play a role in its potential anticancer effects by disrupting metal-dependent enzymes involved in tumor progression.

Diagram of Proposed Mechanism of Action:

Applications in Drug Development

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] this compound, as a derivative, holds promise for the development of new therapeutic agents.

Lead Compound for Novel Therapeutics

The biological activities of this compound make it an attractive starting point for the design and synthesis of new drugs targeting infectious diseases and cancer. Further structural modifications can be explored to enhance its potency, selectivity, and pharmacokinetic properties.

Experimental Workflow in Drug Discovery

The integration of this compound into a drug discovery pipeline would typically involve several key stages.

Diagram of Drug Discovery Workflow:

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its well-defined chemical and physical properties, coupled with its diverse biological activities, make it a valuable tool for researchers. The synthetic protocols outlined in this guide provide a basis for its preparation and further derivatization. Future research should focus on elucidating the specific signaling pathways affected by this compound and optimizing its structure to develop novel and effective therapeutic agents.

References

- 1. This compound | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-8-HYDROXYQUINOLINE CAS#: 57334-36-8 [m.chemicalbook.com]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. scispace.com [scispace.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chloro-8-hydroxyquinoline| Purity|Research Use [benchchem.com]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of 4-Chloroquinolin-8-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel 4-Chloroquinolin-8-ol derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including potent anticancer and antimicrobial properties. This document details the experimental methodologies for the synthesis and biological evaluation of these derivatives, presents quantitative activity data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the readily available 4-hydroxy-8-tosyloxyquinoline. The core structure is then modified through a series of chemical reactions to introduce various functional groups at different positions, leading to a diverse library of compounds.

A general synthetic approach involves the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline. This intermediate is then reacted with a variety of nitrogen and sulfur nucleophiles. In many cases, the reaction with the nucleophile at the 4-position occurs concurrently with the removal of the tosyl protecting group at the 8-position, yielding the desired 4-substituted-8-hydroxyquinolines in good yields.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines:

-

Chlorination of 4-hydroxy-8-tosyloxyquinoline: 4-hydroxy-8-tosyloxyquinoline is treated with phosphorus oxychloride to yield 4-chloro-8-tosyloxyquinoline. The reaction is typically carried out at reflux, and the product is isolated by pouring the reaction mixture onto ice followed by filtration.

-

Nucleophilic Substitution and Deprotection: The 4-chloro-8-tosyloxyquinoline intermediate is then reacted with an appropriate nitrogen or sulfur nucleophile (e.g., an amine or a thiol). The reaction conditions, such as solvent and temperature, are optimized based on the specific nucleophile used. For many nucleophiles, this step also results in the cleavage of the tosyl group to reveal the 8-hydroxyl group.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to afford the pure 4-substituted-8-hydroxyquinoline derivative.

-

Characterization: The structure of the synthesized compound is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS), and its purity is assessed by elemental analysis.

Below is a visual representation of a typical synthetic workflow.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

Quantitative Anticancer Activity Data

The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 4-Aminoquinoline Derivatives

| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | >10 | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [1] |

| N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 11.01 | [1] |

| Chloroquine | MDA-MB-468 | >40 | [1] |

| Chloroquine | MCF-7 | 20.72 | [1] |

Table 2: In Vitro Antiproliferative Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives

| Compound | C-32 (Melanoma) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Reference |

| 3a | 15.3 ± 1.1 | 18.9 ± 1.5 | 21.4 ± 1.8 | |

| 3b | 12.7 ± 0.9 | 15.2 ± 1.1 | 17.8 ± 1.3 | |

| 6a | >50 | >50 | >50 | |

| 6b | 35.1 ± 2.5 | 41.3 ± 3.1 | 45.7 ± 3.8 | |

| Cisplatin | 3.8 ± 0.3 | 5.1 ± 0.4 | 6.2 ± 0.5 | |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |

Mechanism of Action: Inhibition of the FoxM1 Signaling Pathway

One of the key mechanisms underlying the anticancer activity of certain 8-hydroxyquinoline (B1678124) derivatives is the inhibition of the Forkhead box M1 (FoxM1) signaling pathway. FoxM1 is a transcription factor that is frequently overexpressed in a wide range of human cancers and plays a crucial role in cell cycle progression, proliferation, and metastasis. The inhibition of FoxM1 can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the central role of FoxM1 in promoting tumorigenesis and its potential inhibition by small molecules like this compound derivatives.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

The workflow for the MTT assay is depicted below.

Antimicrobial Activity

This compound derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic activity.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values for cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis.

Table 3: Antituberculosis Activity of Cloxyquin (5-Chloroquinolin-8-ol)

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Drug-sensitive | 60 | 0.062 - 0.25 | 0.125 | 0.25 | [2] |

| Drug-resistant (not MDR) | 45 | 0.062 - 0.25 | 0.125 | 0.25 | [2] |

| Multidrug-resistant (MDR) | 45 | 0.062 - 0.25 | 0.125 | 0.25 | [2] |

The data indicates that cloxyquin is equally effective against drug-sensitive and drug-resistant strains of M. tuberculosis, suggesting a mechanism of action that is distinct from currently used antituberculosis drugs.[2]

Mechanism of Action: Metal Chelation

The antimicrobial activity of 8-hydroxyquinoline derivatives is strongly linked to their ability to chelate essential metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). These metal ions are crucial cofactors for many microbial enzymes involved in vital cellular processes, including respiration and DNA replication. By sequestering these metal ions, the this compound derivatives can disrupt these processes, leading to microbial cell death.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Novel this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with potentially novel mechanisms of action, make them attractive candidates for further investigation. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds. Future work should focus on optimizing the structure-activity relationships, elucidating the detailed molecular mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising derivatives.

References

Quantum Yield of 4-Chloroquinolin-8-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Photophysics of 8-Hydroxyquinoline (B1678124)

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound renowned for its coordination chemistry and its interesting photophysical properties.[1] The fluorescence of 8-HQ and its derivatives is of significant interest in various fields, including the development of fluorescent probes, chemosensors, and optoelectronic materials.[1] The quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter that dictates the brightness and sensitivity of a fluorescent molecule.

The photophysical properties of the 8-HQ scaffold are highly sensitive to the nature and position of substituents on the quinoline (B57606) ring, as well as the surrounding solvent environment. 8-HQ itself is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2] This non-radiative decay pathway competes with fluorescence, thus lowering the quantum yield.

Quantum Yield of the Parent Compound: 8-Hydroxyquinoline

To understand the impact of substitution on the quantum yield of the 8-hydroxyquinoline core, it is essential to first consider the photophysical properties of the unsubstituted parent compound. The fluorescence quantum yield of 8-HQ has been shown to be highly dependent on the solvent.[3]

| Solvent | Quantum Yield (Φ) |

| Dioxane | 0.022 |

| Propanol | 0.025 |

| Acetonitrile | Very Low |

| Ethylene Glycol | 0.038 |

| Dimethylformamide (DMF) | 0.042 |

| Dimethylsulfoxide (DMSO) | 0.045 |

Table 1. Fluorescence quantum yield of 8-hydroxyquinoline in various solvents. Data extracted from Naik & Math (2005).[3]

The observed increase in quantum yield in more polar, aprotic solvents like DMF and DMSO may be attributed to the disruption of intramolecular hydrogen bonding, which in turn can suppress the non-radiative ESIPT pathway.[3]

The Influence of Substitution on Quantum Yield

The introduction of substituents onto the 8-hydroxyquinoline ring can significantly alter its photophysical properties by modifying the electronic distribution and structural rigidity of the molecule.

-

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and influence the intramolecular charge transfer (ICT) character of the excited state. Strategic placement of EDGs and EWGs can lead to enhanced fluorescence.

-

Structural Effects: Bulky substituents can induce steric hindrance, leading to a more rigid molecular structure. This rigidity can reduce non-radiative decay pathways associated with vibrational and rotational freedom, thereby increasing the fluorescence quantum yield.

-

Heavy Atom Effect: The presence of heavy atoms, such as halogens (Cl, Br, I), can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process provides an alternative non-radiative decay pathway and typically leads to a decrease in fluorescence quantum yield (fluorescence quenching).

Quantum Yield of 4-Chloroquinolin-8-ol and its Derivatives: A Qualitative Discussion

Direct experimental data on the fluorescence quantum yield of this compound is scarce in the current scientific literature. However, based on fundamental photophysical principles, we can anticipate the following:

The chlorine atom at the 4-position of the quinoline ring is expected to have two primary competing effects on the quantum yield:

-

Inductive Electron Withdrawal: As an electronegative atom, chlorine will exert an electron-withdrawing inductive effect (-I). This can alter the electron density distribution within the molecule and potentially influence the energy of the excited state and the efficiency of radiative decay.

-

Heavy Atom Effect: Chlorine, being a second-row halogen, can induce the heavy atom effect. This would be expected to enhance the rate of intersystem crossing, providing a non-radiative pathway for the de-excitation of the singlet excited state and thus leading to a lower fluorescence quantum yield compared to the parent 8-hydroxyquinoline. It is likely that the heavy atom effect will be the dominant factor, resulting in a relatively low quantum yield for this compound.

Derivatives of this compound can be synthesized by nucleophilic substitution of the chlorine atom. For instance, 4-amino and 4-thioalkyl-8-hydroxyquinolines have been prepared from 4-chloro-8-tosyloxyquinoline.[4] The introduction of amino or thioalkyl groups would be expected to significantly alter the photophysical properties. An amino group, being an electron-donating group, could potentially increase the quantum yield by promoting intramolecular charge transfer, provided that other non-radiative pathways are not simultaneously introduced.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a widely used standard.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and precision pipettes

-

Test compound (e.g., this compound)

-

Quantum yield standard (e.g., Quinine sulfate)

-

Spectroscopic grade solvent

Methodology

-

Preparation of Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the same spectroscopic grade solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the test compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should ideally be a wavelength where both the sample and the standard have significant absorption.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each solution, record the fluorescence emission spectrum over the entire emission range.

-

It is crucial to use the same experimental settings (e.g., excitation and emission slit widths) for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation: The quantum yield of the test sample (Φx) is calculated using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradx is the gradient of the plot for the test sample.

-

Gradstd is the gradient of the plot for the standard.

-

ηx is the refractive index of the solvent used for the test sample.

-

ηstd is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φx = Φstd * (Gradx / Gradstd)

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of relative fluorescence quantum yield.

Conclusion

While quantitative data for the quantum yield of this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers working with this compound and its derivatives. By understanding the photophysical behavior of the parent 8-hydroxyquinoline scaffold and the predictable effects of substituents, scientists can make informed hypotheses about the fluorescence properties of novel derivatives. The detailed experimental protocol provided herein offers a clear and reliable method for the empirical determination of quantum yields, a crucial step in the characterization of new fluorescent molecules for applications in drug discovery and materials science.

References

Investigating the metal chelating properties of 4-Chloroquinolin-8-ol

An In-depth Technical Guide to the Metal Chelating Properties of 4-Chloroquinolin-8-ol

Abstract

This compound is a halogenated derivative of 8-hydroxyquinoline (B1678124) (8HQ), a foundational scaffold in coordination chemistry and medicinal drug development renowned for its potent metal-chelating capabilities. The biological activities of 8HQ derivatives are intrinsically linked to their ability to form stable complexes with various metal ions, thereby modulating processes implicated in neurodegenerative diseases, cancers, and microbial infections. This technical guide provides a comprehensive overview of the metal chelating properties of this compound, intended for researchers, scientists, and drug development professionals. It covers the core principles of chelation, presents quantitative data for the parent 8HQ scaffold as a comparative baseline, details key experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8HQ) is a classic monoprotic, bidentate chelating agent. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group act as donor sites, forming a stable five-membered ring with a central metal ion.[1] This structural arrangement is unique among the isomers of monohydroxyquinoline and is the basis for the extensive application of its derivatives.[2]

The introduction of substituents onto the 8HQ ring system, such as the chloro group at the 4-position in this compound, modulates the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can fine-tune the ligand's affinity and selectivity for specific metal ions, influencing its pharmacokinetic and pharmacodynamic profile.[1] The chloro group, being electron-withdrawing, is expected to influence the pKa of the hydroxyl group and the electron density on the quinoline nitrogen, thereby altering the stability of the resulting metal complexes compared to the parent 8HQ.[3][4]

Quantitative Analysis of Metal Chelation

While specific, experimentally-derived stability constants for this compound are not widely available in peer-reviewed literature, the extensive data for the parent compound, 8-hydroxyquinoline, provides a critical reference for predicting its behavior. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.

Table 1: Stability Constants (log K) for 8-Hydroxyquinoline Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | log K₁ | log K₂ | log K₃ | Method | Reference(s) |

| Cu(II) | 1:2 | 12.1 | 11.2 | - | Potentiometry | [3] |

| Fe(III) | 1:3 | 12.3 | 11.5 | 10.0 | Potentiometry | [3] |

| Zn(II) | 1:2 | 8.6 | 7.9 | - | Potentiometry | [3] |

| Ni(II) | 1:2 | 9.8 | 8.5 | - | Potentiometry | [3] |

| Co(II) | 1:2 | 9.5 | 8.2 | - | Potentiometry | [3] |

| Al(III) | 1:3 | ~10 | - | - | Various | [3] |

Note: The stability constants are dependent on experimental conditions such as temperature, ionic strength, and solvent. The values presented serve as a comparative baseline. The electron-withdrawing nature of the 4-chloro substituent may lead to variations in these constants for this compound.

Core Visualization of Chelation and Biological Action

The ability of this compound to chelate metal ions is the primary driver of its potential biological activity. The formation of a neutral, lipophilic complex allows it to act as an ionophore, transporting metal ions across cellular membranes and thereby altering intracellular metal concentrations and distribution.[5]

Caption: Logical relationship of chelating action to therapeutic applications.

Caption: Generalized 2:1 metal chelation by this compound.

Experimental Protocols

Characterizing the metal chelating properties of this compound involves a suite of analytical and biophysical techniques.

Synthesis of this compound

A plausible synthesis can be achieved via the hydrolysis of a precursor under basic conditions.[6]

Materials:

-

4-Chloro-8-(tosyloxy)quinoline or similar protected precursor

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

-

Hydrochloric acid (HCl) for neutralization

-

Standard laboratory glassware for reflux and filtration

Protocol:

-

Dissolve the precursor (e.g., 4-Chloro-8-(tosyloxy)quinoline) in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with water.

-

Carefully neutralize the solution to pH ~7 using HCl.

-

The this compound product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible Spectrophotometry for Stoichiometry and Stability

UV-Vis spectrophotometry is a robust method to study metal-ligand complexation, as the formation of a complex often results in a significant shift in the absorption spectrum.

Protocol (Job's Method of Continuous Variation):

-

Solution Preparation: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffered solvent (e.g., Tris-HCl, pH 7.4).

-

Sample Series: Prepare a series of solutions (e.g., 10 samples) in which the mole fraction of the ligand varies from 0 to 1, while keeping the total molar concentration of ligand + metal constant.

-

Data Acquisition: For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Plot the absorbance at this λ_max against the mole fraction of the ligand. The peak of this plot corresponds to the stoichiometry of the complex.

Caption: Workflow for UV-Vis titration (Job's Method) to study metal chelation.

Potentiometric Titration

This is a highly accurate method for determining the formation constants of metal complexes by monitoring pH changes.[1][7]

Materials:

-

Calibrated pH meter and electrode

-

Standardized strong base (e.g., 0.1M NaOH)

-

This compound solution of known concentration

-

Metal salt solution of known concentration

-

Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

Protocol:

-

Ligand Protonation: In a thermostatted vessel, titrate a solution of this compound (with inert electrolyte) with the standardized base in the absence of any metal ion. Record the pH after each addition of titrant. This data is used to calculate the ligand's pKa values.

-

Complex Formation: Prepare a similar solution containing the ligand and a known concentration of the metal ion of interest.

-

Titration: Titrate this metal-ligand solution with the same standardized base, recording the pH at regular intervals.

-

Data Analysis: The resulting titration curves (pH vs. volume of base) for the ligand alone and the metal-ligand mixture will differ. This difference is used to calculate the stepwise formation constants (K₁, K₂, etc.) of the metal complexes using specialized software (e.g., HYPERQUAD).

Fluorescence Spectroscopy

This technique is highly sensitive and particularly useful if the fluorescence properties of the ligand are altered upon chelation, which is common for 8HQ derivatives.[4]

Protocol:

-

Instrument Setup: Use a spectrofluorometer with temperature control. Determine the maximum excitation wavelength of this compound.

-

Sample Preparation: Prepare a solution of the ligand at a fixed concentration in a suitable buffer within a quartz cuvette.

-

Titration: Sequentially add small aliquots of a concentrated metal salt solution to the cuvette.

-

Data Acquisition: After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

Data Analysis: Monitor the change in fluorescence intensity at the emission maximum. A quenching or enhancement of fluorescence upon metal addition indicates binding. The data can be plotted and fitted to various binding models (e.g., Stern-Volmer, Hill equation) to determine the binding constant and stoichiometry.

Conclusion and Future Directions

This compound is a compelling molecule within the versatile class of 8-hydroxyquinoline chelators. Based on the robust chemical principles established for the 8HQ scaffold, it is predicted to be a potent chelator for a range of biologically significant metal ions. The introduction of the 4-chloro substituent is expected to modulate its binding affinities and physicochemical properties, offering potential for developing targeted therapeutic agents.

While this guide provides foundational protocols and comparative data, it must be emphasized that a thorough experimental characterization of this compound is essential. Future research should focus on the systematic determination of its stability constants with various metal ions, elucidation of its solid-state crystal structures with these metals, and in-depth investigation into its biological activities in relevant cellular and animal models. Such studies will be crucial for unlocking its full potential in the fields of medicinal chemistry and drug development.

References

Synthesis of Tris(4-chloro-8-hydroxyquinolinato)aluminum(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tris(4-chloro-8-hydroxyquinolinato)aluminum(III), a derivative of the widely utilized organic light-emitting diode (OLED) material, tris(8-hydroxyquinolinato)aluminum(III) (Alq3). While direct experimental data for the 4-chloro derivative is not extensively published, this document outlines a probable synthesis pathway based on established methods for analogous halogenated Alq3 compounds. Detailed experimental protocols, expected characterization data, and the influence of the chloro-substitution on the material's properties are discussed. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel electroluminescent materials and molecular probes.

Introduction

Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a cornerstone material in the field of organic electronics, renowned for its excellent thermal stability, high fluorescence quantum yield, and effective electron-transporting capabilities.[1] These properties have led to its widespread use as an emissive and electron-transport layer in OLEDs since the pioneering work of Tang and VanSlyke.[2] The versatility of the Alq3 structure allows for fine-tuning of its photophysical and electronic properties through substitution on the 8-hydroxyquinoline (B1678124) ligand. Halogenation, in particular, is a common strategy to modify the frontier molecular orbital energy levels, thereby influencing the emission color, quantum efficiency, and charge injection characteristics of the resulting complex.

This guide focuses on the synthesis of the 4-chloro derivative of Alq3, tris(4-chloro-8-hydroxyquinolinato)aluminum(III), hereafter referred to as Al(4-Clq)3. The introduction of a chloro group at the 4-position of the quinoline (B57606) ring is anticipated to influence the electronic properties of the ligand, which in turn will affect the photophysical and device performance of the aluminum complex.

Synthesis Pathway

Caption: General synthesis pathway for Al(4-Clq)3.

Experimental Protocol (Analogous Method)

The following protocol is adapted from the synthesis of Al(5-Clq)3 and is expected to yield the desired Al(4-Clq)3 product.

Materials:

-

This compound

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Ethanol

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

Procedure:

-

Ligand Solution: Dissolve this compound (3 equivalents) in a minimal amount of hot ethanol.

-

Aluminum Salt Solution: In a separate beaker, dissolve aluminum nitrate nonahydrate (1 equivalent) in deionized water.

-

Reaction Mixture: While stirring, add the aluminum salt solution dropwise to the ligand solution.

-

pH Adjustment: Slowly add ammonium hydroxide solution to the reaction mixture to raise the pH. The formation of a precipitate should be observed. Continue adding base until precipitation is complete (typically around pH 7-8).

-

Digestion: Heat the mixture with stirring for 1-2 hours to encourage complete reaction and improve the crystallinity of the product.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with deionized water and then with ethanol to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Caption: Experimental workflow for the synthesis of Al(4-Clq)3.

Characterization and Expected Properties

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized Al(4-Clq)3 and to understand its properties.

Structural and Thermal Analysis

| Technique | Expected Observations | Purpose |

| FTIR Spectroscopy | Disappearance of the O-H stretching band from the free ligand. Appearance of Al-O and Al-N stretching vibrations. Shifts in the aromatic C=C and C=N stretching frequencies upon coordination. | Confirmation of ligand coordination to the aluminum center. |

| ¹H and ¹³C NMR Spectroscopy | Broadening of signals due to the quadrupolar aluminum nucleus. Chemical shifts of the quinoline protons and carbons will be different from the free ligand, indicating coordination. | Confirmation of the molecular structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₇H₁₅AlCl₃N₃O₃. | Determination of the molecular weight and confirmation of the molecular formula. |

| Thermogravimetric Analysis (TGA) | High thermal stability is expected, similar to other Alq3 derivatives. The decomposition temperature for Al(5-Clq)3 is reported to be up to 400 °C. | To assess the thermal stability of the material, which is critical for applications in vacuum-deposited devices. |

Photophysical Properties

The introduction of an electron-withdrawing chloro group at the 4-position is expected to influence the electronic transitions of the molecule.

| Property | Expected Value/Observation | Significance |

| UV-Vis Absorption (in solution) | An absorption maximum (λ_abs) is anticipated in the range of 380-400 nm. For comparison, Al(5-Clq)3 has a λ_abs at 385 nm in toluene. This corresponds to the π-π* transitions of the aromatic system. | Determines the wavelengths of light the material absorbs and provides insight into the electronic structure. |

| Photoluminescence (PL) Emission (in solution) | A PL emission maximum (λ_em) is expected in the green region of the visible spectrum, likely between 510-530 nm. Al(5-Clq)3 exhibits a λ_em at 522 nm in toluene. The exact wavelength will depend on the influence of the 4-chloro substitution on the HOMO-LUMO gap. | Defines the color of light emitted by the material, a key parameter for OLED applications. |

| Quantum Yield (Φ) | The fluorescence quantum yield may be affected by the chloro-substitution. Halogen atoms can introduce spin-orbit coupling, which may influence the rate of intersystem crossing and thus affect the fluorescence efficiency. | Quantifies the efficiency of the light emission process. |

Potential Applications

The synthesized Al(4-Clq)3 is a promising candidate for several applications:

-

Organic Light-Emitting Diodes (OLEDs): As an emissive layer material for green light emission or as a host for other dopants. The modified electronic properties may lead to improved charge injection and transport, potentially enhancing device efficiency and lifetime.

-

Molecular Probes: The fluorescence properties of Al(4-Clq)3 could be sensitive to its local environment, making it a potential candidate for sensing applications.

-

Drug Development: Quinoline derivatives are known to possess a wide range of biological activities. The metal complex could be explored for its potential therapeutic applications.

Conclusion

This technical guide provides a detailed, albeit analogous, framework for the synthesis and characterization of tris(4-chloro-8-hydroxyquinolinato)aluminum(III). By following the outlined experimental protocol, researchers can synthesize this novel Alq3 derivative. The comprehensive characterization plan will enable the confirmation of its structure and the evaluation of its photophysical and thermal properties. The insights gained from the study of Al(4-Clq)3 will contribute to the broader understanding of structure-property relationships in halogenated Alq3 derivatives and will pave the way for the development of new materials for advanced applications in organic electronics and beyond.

References

Unraveling the Molecular Intricacies of 4-Chloroquinolin-8-ol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, belongs to a class of compounds that has garnered significant scientific interest due to its diverse biological activities. These activities, ranging from antimicrobial to anticancer, are largely attributed to the unique chemical structure of the quinoline (B57606) ring system, which facilitates metal ion chelation and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its anticancer properties. We will delve into its role as a metal ionophore, its ability to induce programmed cell death (apoptosis), and its modulation of key cellular signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Multi-faceted Approach

The biological activity of this compound is not governed by a single mechanism but rather a concert of interconnected cellular events. The foundational aspect of its activity lies in its ability to function as a metal ionophore, which in turn triggers a cascade of downstream effects, including the induction of apoptosis and interference with critical signaling pathways that govern cell survival and proliferation.

Metal Ionophore Activity and Oxidative Stress

8-Hydroxyquinolines are well-established metal chelators. This compound, through its nitrogen and oxygen atoms, can bind to divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). This chelation is not merely a sequestration event; the resulting complex can facilitate the transport of these metal ions across cellular membranes, a process for which the compound acts as an ionophore.

An influx of metal ions, particularly copper, can disrupt cellular homeostasis. The this compound-copper complex is redox-active and can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This surge in reactive oxygen species (ROS) induces a state of oxidative stress within the cell. To counteract this, cells upregulate antioxidant defense mechanisms. However, when the ROS production overwhelms the cell's antioxidant capacity, it leads to damage of vital cellular components, including lipids, proteins, and DNA, ultimately pushing the cell towards apoptosis.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or unwanted cells and is a hallmark of effective anticancer agents. The apoptotic cascade initiated by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: The accumulation of ROS and direct effects of the compound and its metal complexes can lead to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.

Extrinsic Pathway: Evidence for related quinoline compounds suggests an upregulation of death receptors on the cell surface. Binding of their cognate ligands triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8. Activated caspase-8 can directly activate caspase-3 and can also cleave Bid to tBid, which further amplifies the intrinsic pathway by promoting mitochondrial outer membrane permeabilization.

The convergence of both pathways on the activation of caspase-3 leads to the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and its structural analogs have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. While specific IC50 values for this compound are not extensively reported in publicly available literature, the data for the closely related compound, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), provide valuable insights into the potential efficacy of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Clioquinol | Various Human Cancer Cell Lines | Multiple | Low µM range | [1] |

| 8-Hydroxyquinoline Derivatives | MDA-MB-231 | Breast Cancer | ~25 µM (as copper complex) | [2] |

Modulation of Key Signaling Pathways

Beyond inducing apoptosis, this compound and its analogs have been shown to interfere with signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation. Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, contributing to tumor growth and resistance to therapy. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes. Quinoline derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes.

Inhibition of the STAT3 Pathway

STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and survival. Its constitutive activation is a common feature of many human cancers and is associated with poor prognosis. The activation of STAT3 is typically mediated by phosphorylation at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727). Phosphorylation at Tyr705 is essential for STAT3 dimerization, nuclear translocation, and DNA binding. Phosphorylation at Ser727 is thought to modulate its transcriptional activity. Some quinoline-based compounds have been identified as inhibitors of STAT3 signaling, often by preventing its phosphorylation, which in turn inhibits the expression of downstream target genes involved in cell proliferation and survival.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases, providing a direct measure of apoptosis induction.

Materials:

-

Cancer cells treated with this compound

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols: 4-Chloroquinolin-8-ol as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives are a significant class of fluorescent probes utilized for the detection of various metal ions due to their inherent photophysical properties and strong chelating capabilities. 4-Chloroquinolin-8-ol, a derivative of the well-studied 8-hydroxyquinoline (B1678124), is presented here as a potential fluorescent sensor for the selective and sensitive detection of metal ions. The core mechanism of detection for this class of compounds is typically Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of 8-hydroxyquinoline and its derivatives is often quenched due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1][2][3] Upon chelation with a metal ion, this proton is displaced, and the formation of a rigid metal-ligand complex restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[1][2][4] This "turn-on" response provides a sensitive method for metal ion detection.

Disclaimer: The scientific literature specifically detailing the use of this compound as a fluorescent probe for metal ions is limited. The following application notes and protocols are based on the well-established principles of 8-hydroxyquinoline and its other derivatives. The provided quantitative data is representative of this class of compounds and should be considered as a reference. Researchers should perform their own experiments to determine the specific performance of this compound.

Quantitative Data Summary for 8-Hydroxyquinoline Derivatives

The following table summarizes typical analytical performance data for various 8-hydroxyquinoline-based fluorescent probes with different metal ions. This data is intended to provide a general indication of the potential performance of this compound.

| Metal Ion | Probe (8-HQ Derivative) | Limit of Detection (LOD) | Binding Constant (K) | Fluorescence Change | Reference |

| Ni²⁺ | Azo-dyes of 8-hydroxyquinoline | 0.012–0.038 µM | - | Colorimetric | |

| Fe²⁺ | 5-Chloromethyl-8-hydroxyquinoline | 0.04 ± 0.10 ppm | - | Colorimetric | [1] |

| Al³⁺ | 8-Hydroxyquinoline | ~1 x 10⁻⁸ M (0.3 ppb) | - | Enhancement | [4][5] |

| Al³⁺ | Schiff base of 5-Chloro-8-hydroxyquinoline | - | - | Enhancement | [6] |

| Zn²⁺ | Ester derivatives of 8-hydroxyquinoline | - | - | Quenching | [7] |

| Zn²⁺ | 8-Aminoquinoline derivative | - | logK = 8.45 | Enhancement | |

| Cd²⁺, Mg²⁺, Zn²⁺ | 8-Hydroxyquinoline-5-sulfonic acid | Subpicomole | - | Enhancement | [8] |

Experimental Protocols

Synthesis of this compound

A generalized synthesis procedure based on available literature is as follows:

-

Materials: 4-Hydroxyquinolin-8-ol, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask, carefully add 4-hydroxyquinolin-8-ol to an excess of phosphorus oxychloride.

-

Heat the mixture under reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).

-

Note: This is a generalized procedure and may require optimization.

Preparation of Stock and Working Solutions

-

Probe Stock Solution (1 mM):

-

Accurately weigh an appropriate amount of this compound.

-

Dissolve the compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Dilute with deionized water or a buffer of choice to the final desired volume to make a 1 mM stock solution. Store the stock solution in the dark at 4°C.

-

-

Metal Ion Stock Solutions (10 mM):

-

Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) by dissolving the appropriate amount in deionized water.

-

-

Working Solutions:

-

Prepare fresh working solutions of the probe and metal ions by diluting the stock solutions in the desired buffer for the experiment. The final concentration of the probe is typically in the low micromolar range (e.g., 1-10 µM).

-

Fluorescence Titration Protocol

This protocol is designed to determine the fluorescence response of this compound to a specific metal ion.

-

Materials:

-

This compound working solution (e.g., 10 µM)

-

Metal ion stock solution (e.g., 1 mM)

-

Appropriate buffer solution (e.g., HEPES, Tris-HCl)

-

Fluorometer and cuvettes

-

-

Procedure:

-

To a series of cuvettes, add a fixed volume of the this compound working solution.

-

Add increasing volumes of the metal ion stock solution to each cuvette to achieve a range of final metal ion concentrations (e.g., 0 to 10 equivalents relative to the probe concentration).

-

Bring the final volume in each cuvette to be the same by adding the buffer solution.

-

Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

-

Measure the fluorescence emission spectrum of each solution. The excitation wavelength should be determined beforehand by measuring the absorbance spectrum of the probe and setting the excitation to the wavelength of maximum absorption (λ_max).

-

Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a titration curve.

-

Selectivity Experiment

This protocol is to assess the selectivity of this compound for a specific metal ion over other potentially interfering ions.

-

Procedure:

-

Prepare a set of solutions, each containing the this compound working solution (e.g., 10 µM) and a high concentration (e.g., 10 equivalents) of a different metal ion.

-

Prepare another set of solutions, each containing the probe, the target metal ion (e.g., 2 equivalents), and a high concentration (e.g., 10 equivalents) of a potentially interfering metal ion.

-

Measure the fluorescence intensity of all solutions as described in the titration protocol.

-

Compare the fluorescence response in the presence of the target metal ion to the responses in the presence of other metal ions to determine the selectivity.

-

Visualizations

Caption: Experimental workflow for metal ion detection.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

- 1. ours.ou.ac.lk [ours.ou.ac.lk]

- 2. benchchem.com [benchchem.com]

- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rroij.com [rroij.com]

- 5. scispace.com [scispace.com]

- 6. epstem.net [epstem.net]

- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 8. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for the Laboratory Synthesis of 4-Chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including but not limited to safety goggles, lab coats, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Users should be familiar with the potential hazards of all chemicals and reagents used and consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.[1][2][3][4][5] This document does not endorse the use of this compound for any specific application and is for informational purposes only.

Introduction

4-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline.[6] 8-Hydroxyquinoline and its analogues are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and neuroprotective properties.[7][8] The introduction of a chlorine atom at the 4-position of the quinoline (B57606) ring can modulate the compound's physicochemical properties and biological activity. This document outlines a representative laboratory-scale protocol for the synthesis of this compound, starting from 4-hydroxyquinolin-8-ol.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 4-hydroxyquinolin-8-ol (also known as 8-hydroxy-4-quinolone) using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group at the 4-position into a chloro group.

Reagents and Materials

The following table summarizes the key reagents required for this synthesis, along with their relevant physical properties.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Physical State | CAS Number |

| 4-Hydroxyquinolin-8-ol | C₉H₇NO₂ | 161.16 | Solid | 153-90-2 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Liquid | 10025-87-3 |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Liquid | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | Aqueous Solution | 144-55-8 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | 7757-82-6 |

Experimental Protocol

This protocol describes the chlorination of 4-hydroxyquinolin-8-ol to yield this compound.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinolin-8-ol.

-

Place the flask in an ice bath to maintain a low temperature.

-

Under a fume hood, slowly add phosphorus oxychloride (POCl₃) to the flask with continuous stirring. The addition should be dropwise to control the exothermic reaction.

Step 2: Reflux

-

After the complete addition of phosphorus oxychloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

References

- 1. fishersci.com [fishersci.com]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: 4-Chloroquinolin-8-ol and its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Hydroxyquinoline (B1678124) and its derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs), primarily due to their ability to form stable, highly fluorescent metal complexes.[1][2][3] The most famous example is Tris(8-hydroxyquinolinato)aluminum (Alq3), a robust electron transporter and emissive material.[4][5] Introducing substituents like halogens onto the 8-hydroxyquinoline scaffold allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes, which is crucial for optimizing OLED performance and color purity.[6]